molecular formula C11H13F2NO2 B2926678 Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate CAS No. 502842-41-3

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate

Cat. No.: B2926678
CAS No.: 502842-41-3
M. Wt: 229.227
InChI Key: VNSICQFDYLZXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate is an organic compound with the empirical formula C11H13F2NO2 . It is a solid substance and its molecular weight is 229.22 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string for this compound is NC(CC(OCC)=O)C1=CC(F)=CC=C1F . The InChI is 1S/C11H13F2NO2/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5,10H,2,6,14H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 229.22 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Spectroscopic and Diffractometric Characterization of Polymorphism

The scientific research applications of Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate are diverse, particularly in the field of pharmaceutical development where understanding polymorphism is crucial. A study focused on characterizing polymorphic forms of a structurally similar investigational pharmaceutical compound using various spectroscopic and diffractometric techniques. This research highlights the challenges in analytical and physical characterization due to the similar spectra and diffraction patterns exhibited by different polymorphic forms. The study utilized capillary powder X-ray diffraction (PXRD) to distinguish minor differences between forms, alongside solid-state nuclear magnetic resonance (SSNMR) to observe subtle structural variances. Such detailed characterization is essential for ensuring the consistency and efficacy of pharmaceutical products (F. Vogt, G. Williams, Matthew N. R. Johnson, R. Copley, 2013).

Role in Crystal Packing

Another aspect of this compound's application in scientific research is its contribution to understanding crystal packing mechanisms. For instance, ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, which share a common structural motif with this compound, have been studied for their crystal packing. These compounds utilize rare N⋯π and O⋯π interactions, contributing to the formation of unique crystal structures. This research provides insights into the non-covalent interactions that influence molecular assembly and crystal formation, which are critical in drug design and development (Zhenfeng Zhang, Yanbo Wu, Guisheng Zhang, 2011).

Insights into Molecular Interactions

The detailed study of molecular interactions is another significant application. For example, research on Dabigatran etexilate tetrahydrate, which contains similar structural features, delves into the intramolecular and intermolecular hydrogen bonding patterns that stabilize its crystal structure. This work provides valuable information on how specific functional groups in molecules like this compound interact to form stable, bioactive compounds. Understanding these interactions is fundamental in the design and optimization of new pharmaceuticals (Hong-qiang Liu, Weigang Zhang, Zhi-qiang Cai, Wei-Ren Xu, Xiu-ping Shen, 2012).

Safety and Hazards

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate is classified as a combustible solid . The flash point is not applicable . Users are advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing . It should be kept in a dry, cool, and well-ventilated place with the container tightly closed .

Properties

IUPAC Name

ethyl 3-amino-3-(2,4-difluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5,10H,2,6,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSICQFDYLZXLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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